

Application Notes and Protocols: ICG-Carboxylic Acid in Laparoscopic Surgery

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Compound of Interest

Compound Name: ICG-carboxylic acid

Cat. No.: B12422682

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Introduction

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, has become an invaluable tool in laparoscopic surgery for real-time visualization of anatomical structures. The development of **ICG-carboxylic acid** represents a significant advancement, enabling the conjugation of ICG to targeting moieties such as antibodies and peptides. This targeted approach allows for enhanced contrast and specificity in identifying pathological tissues, such as tumors, during minimally invasive procedures. These application notes provide a comprehensive overview of the use of **ICG-carboxylic acid** in laparoscopic surgery, including detailed protocols for conjugation and application, quantitative data for imaging, and visualizations of key workflows.

Principle of Targeted Fluorescence Guidance with ICG-Carboxylic Acid

ICG-carboxylic acid is a derivative of ICG that possesses a reactive carboxyl group (-COOH). This functional group allows for covalent bonding with primary amines (-NH₂) on biomolecules like antibodies or peptides through the use of carbodiimide chemistry, typically involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting conjugate combines the tissue-targeting specificity of the biomolecule with the NIR fluorescence properties of ICG. When administered intravenously, the ICG-conjugate circulates

and accumulates at the target site. During laparoscopic surgery, a specialized NIR camera system excites the ICG, causing it to fluoresce and clearly delineate the targeted tissue from the surrounding healthy tissue.

Quantitative Data for ICG and ICG-Conjugate Fluorescence Imaging

The following tables summarize key quantitative parameters for both standard ICG and targeted **ICG-carboxylic acid** conjugates in laparoscopic surgery.

Table 1: Dosage and Timing of Standard ICG Administration in Laparoscopic Surgery

Application	Dosage	Timing of Administration Prior to Surgery	Reference
Biliary Anatomy Visualization	0.1 - 0.2 mg/kg	30 minutes to 10 hours	[1]
Colorectal Perfusion Assessment	Two 3 ml boluses of 0.2 mg/kg	Intraoperatively	[1]
Hepatic Metastases Localization	0.4 mg/kg	36 hours	[1]
Lymph Node Mapping (Gastric Cancer)	25 mg diluted in 20 ml sterile water (0.5 ml per quadrant)	Intraoperatively (peritumoral injection)	[1]

Table 2: Quantitative Imaging Parameters for ICG Fluorescence in Laparoscopic Colorectal Surgery

Parameter	Description	Safe Value for Adequate Perfusion	Reference
T1/2MAX	Time to reach half-maximal fluorescence intensity	≤ 10 seconds	[2]
TMAX	Time to reach maximal fluorescence intensity	≤ 30 seconds	

Table 3: Performance of a Targeted **ICG-Carboxylic Acid**-Peptide Conjugate (ICG-PTP) in a Pancreatic Ductal Adenocarcinoma Model

Parameter	ICG-PTP Conjugate	Free ICG	Reference
Tumor-to-Background Ratio (T/N Ratio)	4.28	2.34	

Experimental Protocols

Protocol for Conjugation of **ICG-Carboxylic Acid** to a Targeting Peptide/Antibody using EDC/NHS Chemistry

This protocol provides a general guideline for the two-step EDC/NHS-mediated conjugation of **ICG-carboxylic acid** to a primary amine-containing biomolecule.

Materials:

- **ICG-carboxylic acid**
- Targeting biomolecule (peptide or antibody with primary amines)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)

- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
- Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
- Desalting columns (e.g., SpinOUT™ GT-600)
- Reaction tubes
- Spectrophotometer
- HPLC system for purification and analysis

Procedure:

- Equilibration: Allow EDC and Sulfo-NHS to come to room temperature before opening the vials.
- Activation of **ICG-Carboxylic Acid**:
 - Dissolve **ICG-carboxylic acid** in the Activation Buffer to a desired concentration (e.g., 1 mg/mL).
 - Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
 - Add a molar excess of EDC and Sulfo-NHS to the **ICG-carboxylic acid** solution. A typical starting molar ratio is 1:2:5 (ICG-COOH:EDC:Sulfo-NHS).
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
- Conjugation to the Targeting Biomolecule:
 - Dissolve the targeting peptide or antibody in the Coupling Buffer.
 - Add the activated ICG-NHS ester solution to the biomolecule solution. The molar ratio of the biomolecule to the activated ICG will need to be optimized for the specific application.

- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.
- Purification of the ICG-Conjugate:
 - Remove excess, unreacted ICG and byproducts using a desalting column equilibrated with PBS.
 - For higher purity, use size-exclusion high-performance liquid chromatography (SE-HPLC).
- Characterization:
 - Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at the protein's absorbance maximum (e.g., 280 nm) and ICG's absorbance maximum (~780 nm).
 - Confirm the purity and integrity of the conjugate using SDS-PAGE and SE-HPLC.
 - Assess the binding affinity of the conjugate to its target using appropriate in vitro assays (e.g., ELISA, flow cytometry).

Protocol for In Vivo Application of Targeted ICG-Conjugate in Laparoscopic Surgery (Preclinical Model)

This protocol outlines the general steps for utilizing a purified **ICG-carboxylic acid** conjugate for fluorescence-guided laparoscopic surgery in an animal model.

Materials:

- Purified and characterized ICG-conjugate
- Sterile saline or PBS for injection

- Animal model with the target pathology (e.g., tumor xenograft)
- Anesthesia equipment
- Laparoscopic surgery tower with an NIR fluorescence imaging system (e.g., KARL STORZ IMAGE1 S™)
- Laparoscopic instruments

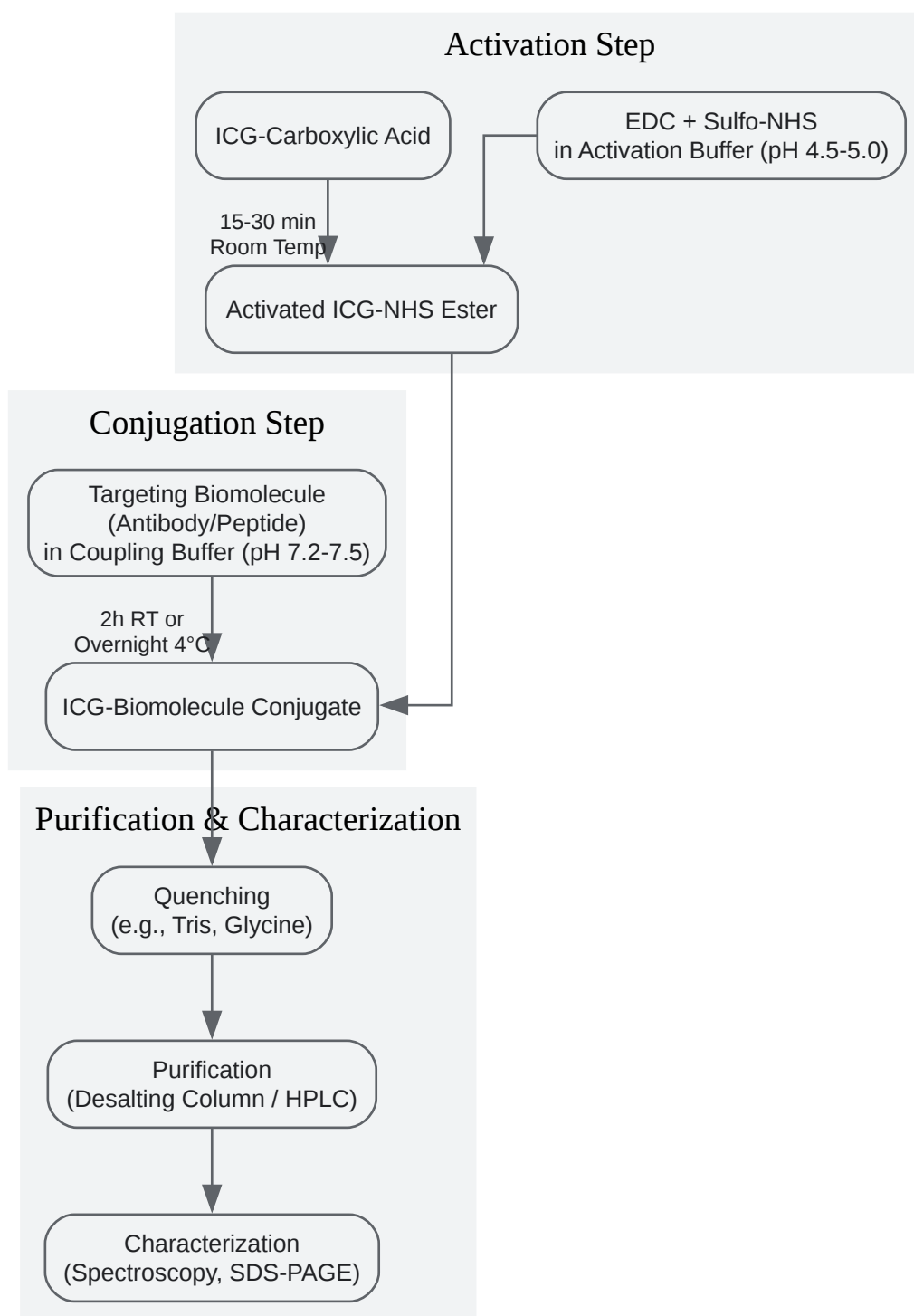
Procedure:

- Animal Preparation:
 - Anesthetize the animal according to approved institutional protocols.
 - Prepare the surgical site.
- Administration of ICG-Conjugate:
 - Administer the ICG-conjugate intravenously via a tail vein or other appropriate route. The optimal dose and timing of administration will need to be determined empirically for each specific conjugate and target. This can range from hours to days before surgery.
- Laparoscopic Procedure:
 - Establish pneumoperitoneum and insert the laparoscope and surgical instruments.
 - Perform a preliminary inspection of the surgical field under white light.
- Fluorescence Imaging:
 - Switch the laparoscopic camera system to NIR fluorescence mode.
 - Identify the targeted tissue, which should appear fluorescent against the darker background of surrounding healthy tissue.
 - Use the fluorescence signal to guide the surgical resection or biopsy.
- Image and Data Analysis:

- Record both white light and fluorescence images/videos.
- Quantify the fluorescence intensity of the target tissue and surrounding background to determine the signal-to-background ratio.

Visualizations

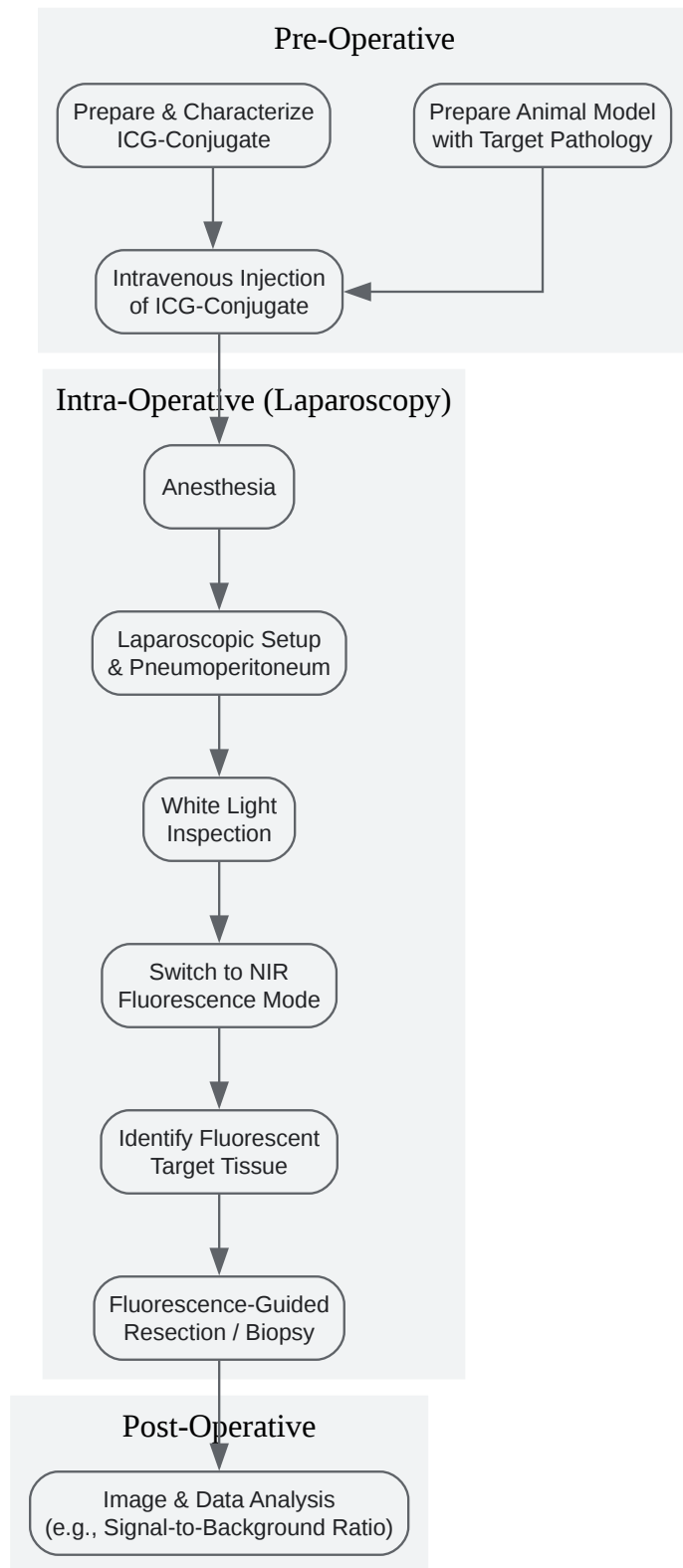
Workflow for EDC-NHS Conjugation of ICG-Carboxylic Acid



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Caption: Workflow for the two-step EDC-NHS conjugation of **ICG-carboxylic acid** to a targeting biomolecule.

Experimental Workflow for Targeted Laparoscopic Fluorescence-Guided Surgery



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Caption: Experimental workflow for preclinical targeted fluorescence-guided laparoscopic surgery using an **ICG-carboxylic acid** conjugate.

Concluding Remarks

ICG-carboxylic acid provides a versatile platform for the development of targeted near-infrared fluorescent probes for laparoscopic surgery. By conjugating ICG to specific antibodies or peptides, researchers can significantly enhance the visualization of pathological tissues, potentially leading to more precise and effective minimally invasive surgical interventions. The protocols and data presented here offer a foundation for researchers and drug development professionals to explore and optimize the use of **ICG-carboxylic acid** conjugates in their specific applications. Careful optimization of the conjugation process, as well as the in vivo administration and imaging parameters, is crucial for achieving the best results.

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